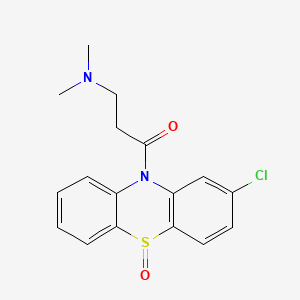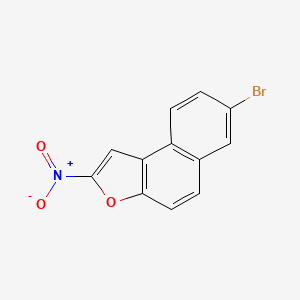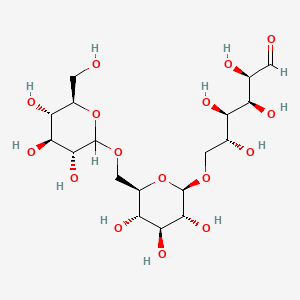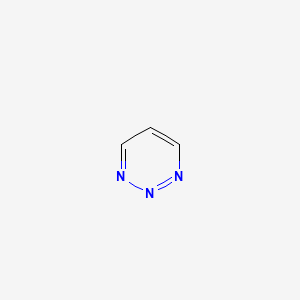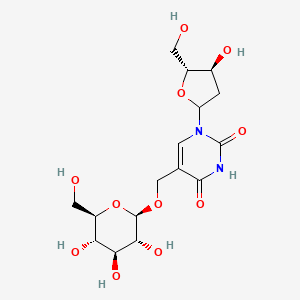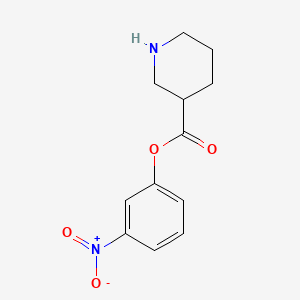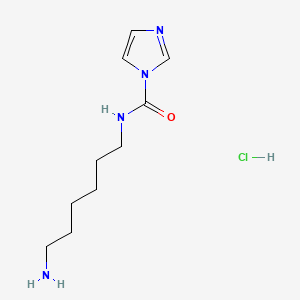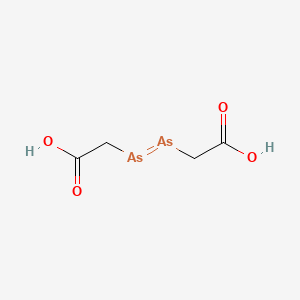
Arsenoacetic acid
Descripción general
Descripción
Arsenoacetic acid, also known as 2,2’- (1,2-Diarsenediyl)bisacetic acid, arsenodiacetic acid, or diarsenoacetic acid, has the molecular formula C4H6As2O4 . It is composed of 17.93% Carbon, 2.26% Hydrogen, 55.93% Arsenic, and 23.89% Oxygen .
Synthesis Analysis
Arsenoacetic acid can be prepared by dissolving sodium arsonoacetate and sodium hypophosphite in 15% H2SO4 . This synthesis method is based on historical literature .Molecular Structure Analysis
The molecular structure of Arsenoacetic acid is quite complex. Electrospray mass spectra suggest it consists of a mixture of rings (RAs)n, where n ranges from 3 to 11 . An X-ray crystal structure analysis of Arsenoacetic acid showed that it consists of minute yellow needles .Physical And Chemical Properties Analysis
Arsenoacetic acid forms minute yellow needles. It begins to decompose at about 205°C, but does not melt below 260°C . It is practically insoluble in water and common organic solvents, but readily soluble in pyridine, dilute sodium hydroxide, and dilute sodium carbonate solutions .Aplicaciones Científicas De Investigación
Spectroscopic Data and Structural Analysis
- Subheading : Spectroscopic Characteristics and Structural Isomorphism
- Content : A detailed study by Nicholson et al. (2013) focused on obtaining extensive spectroscopic data for arsonoacetic acid and its salts. The research highlighted the X-ray crystal structure of arsonoacetic acid, noting its isomorphism with phosphonoacetic acid. This implies potential applications in fields requiring precise structural analysis and comparison of similar compounds.
- Subheading : Chemical Synthesis and Product Formation
- Content : Research by Palmer (2003) explored various chemical synthesis techniques involving arsono- and arsenoacetic acids. The study presented methods for producing barium and sodium arsonoacetates, providing insights into the synthesis processes of related chemical compounds. This knowledge is critical for the chemical industry, particularly in developing efficient synthesis methods for related compounds.
- Subheading : Toxicological Assessment of Arsenosugars and Metabolites
- Content : A study conducted by Leffers et al. (2013) offered an in-depth toxicological characterization of two arsenosugars and their metabolites. This research is pivotal for understanding the toxicological profiles of arsenoacetic acid-related compounds, thereby aiding in assessing potential health risks associated with these substances.
- Subheading : Application in Wastewater Treatment
- Content : The study by Ghoshdastidar and Tong (2013) demonstrated the effectiveness of membrane bioreactor technology in treating herbicides, including those related to phenoxyacetic and benzoic acid herbicides. This highlights the potential application of arsonoacetic acid in environmental management, particularly in the treatment and reduction of harmful herbicides in wastewater.
Propiedades
IUPAC Name |
2-(carboxymethylarsanylidenearsanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6As2O4/c7-3(8)1-5-6-2-4(9)10/h1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEDANBZSYIKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)[As]=[As]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6As2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871751 | |
| Record name | 2,2'-(Diarsene-1,2-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arsenoacetic acid | |
CAS RN |
544-27-4 | |
| Record name | 2,2′-(1,2-Diarsenediyl)bis[acetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Diarsene-1,2-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARSENOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LG8O48HMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



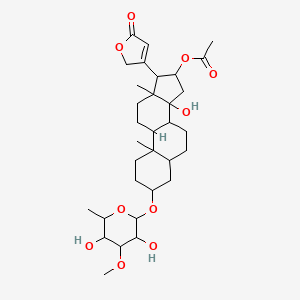
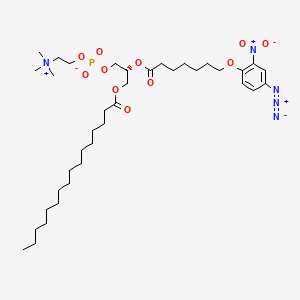
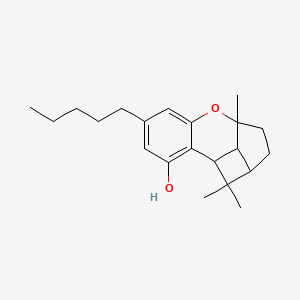
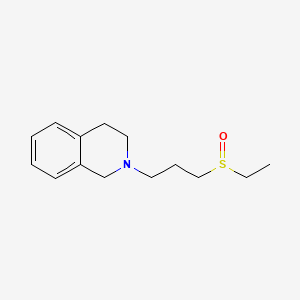
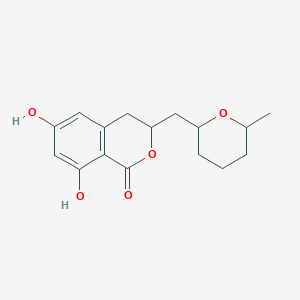
![7,12-Dimethylbenz[a]anthracene 5,6-oxide](/img/structure/B1214384.png)
